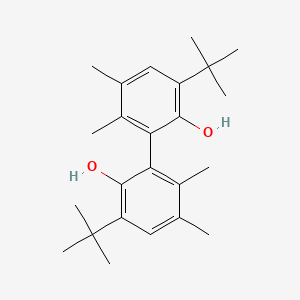

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol

Description

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol (hereafter referred to as Target Compound) is a chiral biphenyl diol derivative widely employed as a ligand precursor in asymmetric catalysis. Its structure features two tert-butyl groups at the 3,3′-positions and four methyl groups at the 5,5′,6,6′-positions, creating a sterically encumbered and electronically tailored environment for metal coordination .

Properties

IUPAC Name |

6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVBVMYPLMIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942783 | |

| Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205927-03-3 | |

| Record name | 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol typically involves the reaction of biphenyl derivatives with tert-butyl and methyl substituents. One common method includes the use of n-butyllithium (n-BuLi) as a reagent to facilitate the formation of the biphenolate complex . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or cyclohexene oxide (CyHO) to stabilize the intermediate products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form more stable biphenyl derivatives.

Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more stable biphenyl derivatives with altered functional groups.

Scientific Research Applications

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol has several scientific research applications, including:

Medicine: Investigated for its potential antioxidant properties and its role in drug development.

Mechanism of Action

The mechanism of action of 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating reactions such as hydroamination and cyclization. The molecular targets and pathways involved include the activation of substrates through coordination with the metal center, enhancing the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Biphenyl Diols

3,3′,5,5′-Tetra-tert-butyl-[1,1′-biphenyl]-2,2′-diol

- Structure : Four tert-butyl groups (3,3′,5,5′).

- Limited literature on enantioselectivity .

3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-2,2′-diol

- Structure : Four methyl groups (3,3′,5,5′).

- Impact: Lower steric bulk than the Target Compound, possibly leading to less stable metal complexes. No enantioselectivity data reported .

3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diol

- Structure : Methoxy groups (5,5′) instead of methyl.

- Impact: Electron-donating methoxy groups increase electron density on the aromatic ring, altering metal-ligand electronic interactions.

[1,1′-Binaphthalene]-2,2′-diol (BINOL)

- Structure : Naphthyl backbone without alkyl substituents.

- Molecular Weight : 286.32 g/mol.

- Impact : Widely used in asymmetric catalysis but lacks steric bulk, limiting performance in reactions requiring highly hindered environments. Enantioselectivity varies by reaction (e.g., 80–95% ee in some aldol reactions) .

Comparative Data Table

Steric and Electronic Effects

Target Compound :

- BINOL: Lacks alkyl substituents, leading to smaller catalytic pockets and lower steric control.

3,3′-Di-tBu-5,5′-dimethoxy-biphenyldiol :

Catalytic Performance

- Asymmetric Hydrogenation: Target Compound-derived phosphite ligands achieve 100% ee in Rh-catalyzed hydrogenation of dimethyl itaconate, outperforming many BINOL derivatives . BINOL typically requires additional modifications (e.g., phosphine groups) to reach comparable selectivity.

Olefin Metathesis :

- The Target Compound is used in sterically demanding metathesis catalysts, where its bulk prevents catalyst decomposition .

Biological Activity

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol, commonly referred to as BIPHEN H₂, is a biphenyl derivative notable for its potential applications in various fields including medicinal chemistry and catalysis. This compound has garnered attention due to its unique structural features and biological activities.

- Molecular Formula : C24H34O2

- Molecular Weight : 354.5 g/mol

- CAS Number : 205927-03-3

Biological Activity

The biological activity of BIPHEN H₂ has been the subject of various studies, indicating its potential as a therapeutic agent. Here are some key findings:

- Antioxidant Properties : BIPHEN H₂ exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that BIPHEN H₂ can modulate inflammatory responses. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound.

- Neuroprotective Activity : Preliminary studies suggest that BIPHEN H₂ may offer neuroprotective benefits. It appears to inhibit neuronal apoptosis and promote cell survival under stress conditions.

- Antimicrobial Activity : Some studies have reported that BIPHEN H₂ possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities of BIPHEN H₂

Mechanistic Insights

The mechanisms underlying the biological activities of BIPHEN H₂ have been explored in various studies:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inflammatory Pathway Modulation : BIPHEN H₂ appears to inhibit the NF-kB signaling pathway, which is pivotal in the inflammatory response.

- Neuroprotection : The neuroprotective effects are attributed to the compound's ability to enhance the expression of neurotrophic factors and reduce oxidative stress markers in neuronal cells.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of BIPHEN H₂. Future studies should focus on:

- Clinical Trials : To assess the safety and efficacy of BIPHEN H₂ in human subjects.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its broader applications.

- Formulation Development : Exploring different formulations could enhance the bioavailability and therapeutic efficacy of BIPHEN H₂.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiopure 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol, and how are stereochemical impurities minimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions. For enantiopure forms (e.g., (R)- or (S)-enantiomers), chiral resolution using high-performance liquid chromatography (HPLC) with chiral stationary phases is critical. Evidence from enantiomer-specific synthesis (99% purity) highlights the use of asymmetric induction via chiral auxiliaries or catalysts . Steric hindrance from tert-butyl and methyl groups necessitates optimized reaction temperatures (e.g., 60–80°C) to prevent racemization. Post-synthesis, nuclear Overhauser effect (NOE) NMR and X-ray crystallography confirm stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve methyl/tert-butyl groups and phenolic protons. NOESY experiments validate spatial proximity of substituents .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between biphenyl rings (critical for understanding steric effects) and hydrogen-bonding patterns in the solid state .

- UV-Vis/IR : Used to study electronic transitions (e.g., π→π* in aromatic systems) and O–H stretching vibrations (~3200–3500 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous discharge due to low solubility .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its performance as a ligand in asymmetric catalysis?

- Methodological Answer : The tert-butyl and methyl groups create a rigid, electron-rich environment, enhancing enantioselectivity in metal-catalyzed reactions (e.g., asymmetric hydrogenation). Computational studies (DFT) model ligand-metal interactions (e.g., with Pd or Rh) to predict regioselectivity. Experimental validation involves kinetic resolution experiments and monitoring ee (enantiomeric excess) via chiral GC or HPLC .

Q. What strategies address solubility challenges in non-polar solvents during catalytic applications?

- Methodological Answer :

- Co-solvent Systems : Use toluene/THF mixtures (1:1 v/v) to improve solubility.

- Derivatization : Introduce polar groups (e.g., acetylated hydroxyls) temporarily, then deprotect post-reaction.

- Microwave-Assisted Synthesis : Enhances dissolution at elevated temperatures (100–120°C) without degrading steric motifs .

Q. How can researchers reconcile discrepancies in reported catalytic activity across studies (e.g., varying turnover frequencies)?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (solvent purity, metal precursor, temperature).

- In Situ Spectroscopy : Monitor reaction progress via Raman or IR to identify intermediates or deactivation pathways.

- Meta-Analysis : Compare data using normalized metrics (e.g., TOF per active site) and account for substrate scope differences .

Q. What computational tools are best suited for modeling this compound’s role in reaction mechanisms?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.